N'-(2-Methoxyphenyl)acetohydrazide
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Overview
Description
“N’-(2-Methoxyphenyl)acetohydrazide” is a chemical compound with the molecular formula C9H12N2O2 . It is used for research and development purposes .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of imine derivatives have been synthesized through microwave-assisted Schiff base formation by reacting 2-(4-methoxyphenyl)acetohydrazide with various substituted aldehydes .Molecular Structure Analysis
The molecular structure of “N’-(2-Methoxyphenyl)acetohydrazide” can be characterized by techniques such as FT-IR, 1H NMR, and 13C NMR spectral analysis .Chemical Reactions Analysis
“N’-(2-Methoxyphenyl)acetohydrazide” can participate in various chemical reactions. For example, it can react with various substituted aldehydes to form imine derivatives .Physical And Chemical Properties Analysis
“N’-(2-Methoxyphenyl)acetohydrazide” has a molecular weight of 180.2 . More detailed physical and chemical properties are not available in the retrieved papers.Scientific Research Applications
Nonlinear Optical Properties
N'-(2-Methoxyphenyl)acetohydrazide derivatives have been studied for their nonlinear optical properties. These properties are significant for applications in optical devices like optical limiters and optical switches. A study demonstrated that compounds synthesized from this chemical exhibit substantial two-photon absorption, nonlinear refractive index, and absorption coefficient, which are comparable to known materials used in optical technology (Naseema et al., 2010).
Antimicrobial and Antiproliferative Activities
Various derivatives of this compound have been evaluated for their antimicrobial and antiproliferative activities. In a study, novel derivatives showed significant activity against gram-negative bacteria and exhibited inhibitory effects on human tumor cell lines like A549 lung and MCF7 breast cancer cell lines (Kaya et al., 2017).
Anticancer Potential
The derivatives of this compound have been synthesized and assessed for their anticancer potency. For instance, certain derivatives showed high antitumor efficiency against human breast adenocarcinoma and lung carcinoma cell lines, indicating their potential in cancer treatment (Turan-Zitouni et al., 2018).
Analgesic and Anti-inflammatory Properties
Some derivatives of this compound have been explored for their potential analgesic and anti-inflammatory properties. Research indicates that these derivatives can be effective in pain relief and reducing inflammation, showing promise for pharmaceutical applications (Leite et al., 1999).
Crystal Structure and Molecular Interactions
Studies have also focused on the crystal structure and molecular interactions of this compound derivatives. These insights are crucial for understanding the chemical and physical properties of these compounds, which can aid in their application in various fields (Li & Jian, 2008).
Cyclooxygenase Inhibition
Some derivatives of this compound have been synthesized and evaluated for their cyclooxygenase inhibition activities. These findings are significant for developing new anti-inflammatory drugs, as cyclooxygenase inhibitors are key targets in anti-inflammatory therapy (Bhat et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
N'-(2-methoxyphenyl)acetohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-7(12)10-11-8-5-3-4-6-9(8)13-2/h3-6,11H,1-2H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAHNAHJRZNELLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC1=CC=CC=C1OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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